(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide
Overview
Description
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide: is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino functional group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-fluoroaniline with glyoxylic acid oxime. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The general reaction scheme is as follows:
Starting Materials: 2-fluoroaniline and glyoxylic acid oxime.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 2-fluoroaniline is reacted with glyoxylic acid oxime in the presence of an acid catalyst. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
- N-(2-bromophenyl)-2-(hydroxyimino)acetamide
- N-(2-methylphenyl)-2-(hydroxyimino)acetamide
Uniqueness
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom enhances the compound’s stability and can influence its reactivity and interaction with biological targets. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C8H7FN2O2 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12) |
InChI Key |
CTJRKAMDQGMILD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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